molecular formula C11H14O3 B124256 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone CAS No. 181115-16-2

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone

Cat. No.: B124256
CAS No.: 181115-16-2
M. Wt: 194.23 g/mol
InChI Key: PMUXAPWBDFLFGF-UHFFFAOYSA-N
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Description

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone is an organic compound characterized by the presence of a hydroxyethyl group and a methoxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone typically involves the reaction of 2-methoxyphenol with ethylene oxide to introduce the hydroxyethyl group. This is followed by a Friedel-Crafts acylation reaction using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the ethanone structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydroxide or other strong bases in the presence of suitable nucleophiles.

Major Products:

    Oxidation: 1-(5-(2-Carboxyethyl)-2-methoxyphenyl)ethanone.

    Reduction: 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)propanone: Similar structure but with a propanone backbone.

    1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)butanone: Similar structure but with a butanone backbone.

Uniqueness: 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group provides additional sites for chemical modification, while the methoxyphenyl group enhances its stability and potential for biological activity.

Properties

IUPAC Name

1-[5-(2-hydroxyethyl)-2-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(13)10-7-9(5-6-12)3-4-11(10)14-2/h3-4,7,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUXAPWBDFLFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627440
Record name 1-[5-(2-Hydroxyethyl)-2-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181115-16-2
Record name 1-[5-(2-Hydroxyethyl)-2-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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